molecular formula C13H16N2 B1201911 Medetomidine CAS No. 86347-14-0

Medetomidine

Número de catálogo: B1201911
Número CAS: 86347-14-0
Peso molecular: 200.28 g/mol
Clave InChI: CUHVIMMYOGQXCV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Development and Discovery

The development of this compound traces back to the early 1980s when the Finnish pharmaceutical company Farmos Group Limited initiated research into novel substituted imidazole compounds. The first patent disclosure for this compound occurred in 1981, with the patent being published in 1983. This initial patent detailed the preparation of various substituted imidazoles and documented their potential antihypertensive, antithrombotic, and antifungal properties.

The compound underwent extensive development through the 1980s, with Farmos Group Limited continuing their research and optimization efforts. A significant milestone in this compound's commercial history occurred in 1987 when it was first brought to market in Europe under the brand name Domitor. This initial commercial introduction marked the beginning of its widespread acceptance in veterinary medicine across European markets.

The corporate landscape surrounding this compound experienced a notable transformation in 1993 when Farmos Group Limited merged with Orion Pharmaceuticals. This merger brought additional resources and expertise to the continued development of this compound, ultimately leading to its regulatory approval in the United States. The compound received its first Food and Drug Administration approval in 1996 for use in dogs over 12 weeks of age. This approval represented a significant expansion of the compound's market reach and established its presence in North American veterinary practices.

Following its initial veterinary applications, the active enantiomer of this compound, known as dexthis compound, found applications in human medicine. The Food and Drug Administration approved dexthis compound for human use in 1999, specifically for sedation of intensive care unit patients who are intubated and mechanically ventilated. This expansion into human medicine demonstrated the compound's versatility and therapeutic potential across species.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of substituted imidazoles, specifically categorized as a 4-substituted imidazole derivative. The compound's systematic chemical name is 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, which reflects its structural composition and functional group arrangements. The International Union of Pure and Applied Chemistry nomenclature provides this standardized naming convention, ensuring consistent identification across scientific literature and regulatory documentation.

The compound is assigned the Chemical Abstracts Service registry number 86347-14-0, which serves as its unique identifier in chemical databases and regulatory systems. The molecular formula of this compound is C₁₃H₁₆N₂, indicating the presence of thirteen carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms. The molecular weight of the compound is calculated to be 200.28 grams per mole, which influences its pharmacokinetic properties and bioavailability characteristics.

Chemical Property Value
Systematic Name 4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Chemical Abstracts Service Number 86347-14-0
Molecular Formula C₁₃H₁₆N₂
Molecular Weight 200.28 g/mol
Chemical Class Substituted imidazole
Boiling Point 381.9±11.0 °C (predicted)
Density 1.053 g/cm³

This compound exists as a racemic mixture, meaning it contains equal proportions of two stereoisomeric forms: dexthis compound and levothis compound. This chirality is crucial to understanding the compound's pharmacological activity, as the dexthis compound enantiomer is responsible for the primary alpha-2 adrenoreceptor agonist effects, while levothis compound exhibits minimal pharmacological activity. The stereochemical designation follows standard nomenclature conventions, with the dextro-isomer being twice as pharmacologically active as the racemic mixture.

The compound's chemical structure consists of an imidazole ring system linked to a 2,3-dimethylbenzene moiety through a methylene bridge containing a methyl group at the alpha position. This structural arrangement is critical for the compound's binding affinity and selectivity for alpha-2 adrenoreceptors. The presence of the dimethyl substituents on the benzene ring and the alpha-methyl group on the connecting bridge contributes significantly to the compound's pharmacological properties and metabolic stability.

Significance in Scientific Research

This compound has established itself as a compound of significant scientific interest across multiple research domains, primarily due to its unique pharmacological profile and emerging applications beyond its original intended use. In the field of neuroscience research, this compound has proven invaluable for functional magnetic resonance imaging studies in laboratory animals, particularly rats. Researchers have developed sophisticated protocols utilizing this compound anesthesia for extended functional magnetic resonance imaging experiments lasting up to six hours, enabling comprehensive neurological investigations that were previously challenging to conduct.

The compound's role in comparative pharmacology research has contributed substantially to understanding alpha-2 adrenoreceptor function and selectivity. This compound demonstrates remarkable selectivity for alpha-2 adrenoreceptors over alpha-1 adrenoreceptors, with a selectivity ratio of 220:1. This high selectivity has made it an important tool for investigating the specific roles of different adrenoreceptor subtypes in various physiological processes. Additionally, the compound exhibits negligible affinity for beta-adrenoreceptors, serotonin receptors, muscarinic receptors, dopamine receptors, and tryptamine receptors, making it an excellent selective research tool.

Receptor Binding Characteristics Binding Affinity
Alpha-2 to Alpha-1 Selectivity Ratio 220:1
Beta-adrenoreceptor Affinity Negligible
Serotonin Receptor Affinity Negligible
Muscarinic Receptor Affinity Negligible
Dopamine Receptor Affinity Negligible
Tryptamine Receptor Affinity Negligible

Recent research has focused extensively on this compound's emergence as an adulterant in illicit drug supplies, particularly in combination with fentanyl and other controlled substances. This development has prompted significant analytical chemistry research aimed at developing detection methods and understanding the compound's behavior in complex drug matrices. Since 2022, this compound has been detected in drug samples across twelve United States states and two Canadian provinces, necessitating the development of new analytical protocols and detection capabilities.

The synthetic chemistry research surrounding this compound has produced numerous methodological innovations, particularly in the development of stereoselective synthesis routes for the active dexthis compound enantiomer. These research efforts have addressed significant challenges in pharmaceutical manufacturing, including the need to minimize waste from the pharmacologically inactive levothis compound enantiomer and the development of cost-effective production methods. Recent publications have described novel synthetic approaches that allow for the recycling and reintroduction of the undesired isomer into the synthetic pathway, improving overall process efficiency.

Structure-activity relationship studies have provided crucial insights into the molecular features responsible for this compound's pharmacological properties. Research has demonstrated that smaller alkyl substituents at the alpha position are generally well tolerated, though none have shown superior potency compared to the methyl substituent present in this compound. Conversely, removal of the methyl group or introduction of hydroxyl substitutions at this position results in decreased agonist potency, highlighting the importance of this structural feature for optimal activity.

The compound's research significance extends to marine chemistry applications, where the free base form of this compound serves as an antifouling substance in marine paints. This application has generated research into the compound's environmental behavior, degradation pathways, and potential ecological impacts in aquatic systems. These studies contribute to broader understanding of pharmaceutical compounds in environmental contexts and their long-term effects on marine ecosystems.

Propiedades

IUPAC Name

5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHVIMMYOGQXCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86347-15-1 (hydrochloride)
Record name Medetomidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6048258
Record name Medetomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86347-14-0
Record name Medetomidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86347-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medetomidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086347140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Medetomidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11428
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Medetomidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Medetomidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEDETOMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR15E85MQM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Nucleophilic Addition and Phosphoylide-Mediated Olefination

A patented method (CN112194626A) outlines a streamlined synthesis starting from 1-tritylimidazole-4-carbaldehyde and 2,3-dimethylphenylmagnesium bromide. The process involves three critical stages:

  • Nucleophilic Addition : Heating 1-tritylimidazole-4-carbaldehyde with 2,3-dimethylphenylmagnesium bromide at reflux for 3.5–4.5 hours in tetrahydrofuran (THF), followed by oxidation with manganese dioxide to yield (1-trityl-1H-imidazol-4-yl)(2,3-dimethylphenyl)methanol.

  • Olefination : Treating the alcohol intermediate with carbon tetrabromide and triphenylphosphine to generate 4-(1-(2,3-dimethylphenyl)vinyl)-1-trityl-1H-imidazole.

  • Hydrogenation Reduction : Catalytic hydrogenation using Pd/C (35–45 Psi H₂) in methanol removes the trityl group and reduces the vinyl bond, yielding this compound with 95% purity and 95% yield.

This route avoids multiple Grignard reactions, reducing costs and simplifying purification. The use of Pd/C under controlled hydrogen pressure ensures high selectivity, minimizing byproducts.

Comparative Analysis of Synthetic Methods

The table below summarizes the critical parameters of the two primary synthetic routes:

ParameterCN112194626A MethodUS20150057453 Method
Starting Material1-Tritylimidazole-4-carbaldehyde2,3-Dimethylbenzaldehyde
Key Reagents2,3-Dimethylphenyl-MgBr, Pd/CTosMIC, Tritylamine
Reaction Steps32
Yield95%Not specified
Purity99.2%>99%
Industrial ScalabilityHigh (continuous hydrogenation)Moderate (sensitive reagents)

The CN112194626A method demonstrates superior scalability due to its reliance on robust catalytic hydrogenation, whereas the US20150057453 route faces challenges with reagent stability and cost.

Optimization Strategies and Catalytic Systems

Hydrogenation Conditions

The choice of catalyst and hydrogen pressure significantly impacts this compound yield. Pd/C at 40 Psi H₂ achieves near-quantitative reduction of the vinyl intermediate while preserving the imidazole ring. Lower pressures (<30 Psi) result in incomplete reduction, while higher pressures (>50 Psi) promote over-reduction and decomposition. Alternative catalysts like Raney nickel offer cost advantages but require higher temperatures (80–100°C), leading to side reactions.

Solvent Selection

Tetrahydrofuran (THF) is preferred for Grignard reactions due to its ability to stabilize magnesium complexes, but its high volatility complicates large-scale use. Substituting THF with 2-methyltetrahydrofuran (2-MeTHF) improves safety and sustainability without sacrificing yield. In the TosMIC route, DMF facilitates cyclization but necessitates stringent moisture control to prevent hydrolysis.

Environmental and Economic Considerations

The CN112194626A method generates less hazardous waste compared to traditional routes, as it avoids halogenated solvents and minimizes Grignard reagent usage. Life-cycle assessments indicate a 40% reduction in carbon footprint compared to earlier syntheses. Conversely, the US20150057453 method’s reliance on TosMIC, a toxic and expensive reagent, raises environmental and cost concerns .

Comparación Con Compuestos Similares

Pharmacokinetics :

  • Distribution : Rapid brain penetration in dogs, cats, and rats, with peak concentrations within 30 minutes .
  • Metabolism : Primarily hydroxylated by cytochrome P450 enzymes .
  • Elimination : Half-lives range from 0.97–1.6 hours in dogs and cats, and ~1.09 hours in rats .

Comparison with Similar Compounds

Medetomidine vs. Xylazine

Parameter This compound Xylazine
Receptor Selectivity α2/α1 ratio = 1,620 α2/α1 ratio = 160
Sedation Duration Longer-lasting (calves, dogs) Shorter duration
Cardiovascular Effects ↑ Systemic arterial blood pressure ↓ Blood pressure
Metabolic Effects Non-dose-dependent hyperglycemia Dose-dependent hyperglycemia
Reversal Agent Atipamezole (effective) Atipamezole or yohimbine

Key Findings :

  • In dogs, this compound suppresses epinephrine release more potently than xylazine .
  • Both inhibit norepinephrine and insulin secretion, but this compound’s effects on glucose metabolism are less predictable .

This compound vs. Dexthis compound

Parameter This compound Dexthis compound
Structure Racemic mixture (±) Active dextrorotatory enantiomer
Potency Lower receptor affinity 2× higher α2 affinity
Clinical Use Veterinary (immobilization) Human ICU sedation
Cardiovascular Stability Moderate hypotension More stable hemodynamics

Key Findings :

  • In dogs, dexthis compound at 20 μg/kg provides comparable sedation to this compound at 40 μg/kg with fewer cardiovascular fluctuations .
  • Dexthis compound is preferred in human studies for post-operative sedation due to rapid titration and recovery .

This compound vs. Clonidine

Parameter This compound Clonidine
Receptor Selectivity α2/α1 ratio = 1,620 α2/α1 ratio = 220
Lipophilicity log P = 2.80 log P = 1.43
Noradrenaline Uptake IC50 = 7 μM (significant inhibition) No inhibition

Key Findings :

  • This compound’s higher lipophilicity enhances CNS penetration, contributing to superior sedation .
  • Clonidine lacks this compound’s inhibitory effect on noradrenaline reuptake in synaptosomes .

This compound in Combination Therapies

Ketamine Combinations :

  • Efficacy : this compound (0.025–0.05 mg/kg) + ketamine (2.5–5 mg/kg) achieves rapid immobilization in bats (<232 seconds) with minimal struggling .
  • Recovery : Atipamezole reversal shortens recovery time by 50% compared to ketamine alone .

Midazolam/Butorphanol Additions:

  • In cheetahs, this compound-ketamine-midazolam reduces renal blood flow less than higher-dose this compound-ketamine .
  • Butorphanol enhances analgesia in badgers without exacerbating respiratory depression .

Structural and Pharmacodynamic Insights

  • Pharmacophore Modeling: this compound’s 4-methylimidazole structure and benzylic methyl group optimize α2-adrenoceptor binding, distinguishing it from α1-selective analogs .
  • Species Variability : Rats exhibit higher this compound clearance (88.5 mL/min/kg) than dogs (27.5 mL/min/kg), necessitating species-specific dosing .

Actividad Biológica

Medetomidine is a potent and selective alpha-2 adrenergic receptor (α2-AR) agonist, primarily utilized in veterinary medicine for its sedative and analgesic properties. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, physiological effects, and clinical applications, supported by data tables and relevant case studies.

Pharmacokinetics of this compound

This compound's pharmacokinetic profile varies across species, which is crucial for its application in veterinary settings. The following table summarizes key pharmacokinetic parameters across different species:

SpeciesVolume of Distribution (L/kg)Clearance (mL/min/kg)Half-life (hr)
Dog2.827.50.97
Cat3.633.41.6
Rat8.288.51.09

This compound is primarily metabolized through hydroxylation by cytochrome P450 enzymes, with renal excretion being the main elimination pathway .

This compound exerts its effects by binding selectively to α2-ARs, which are G-protein coupled receptors involved in various physiological processes. The drug's high selectivity for α2A and α2C subtypes over α1 receptors results in pronounced sedation and analgesia with minimal cardiovascular stimulation compared to other agents like xylazine .

Key Effects:

  • Sedation and Analgesia: this compound induces deep sedation and analgesia in dogs and cats, making it effective for various clinical procedures .
  • Cardiovascular Effects: Administration leads to increased systemic vascular resistance (SVR) and hypertension, followed by reflex bradycardia . For instance, a study showed that IV administration at a dose of 40 μg/kg resulted in mean arterial blood pressure spikes averaging 175 mmHg within minutes .

Physiological Effects

This compound's physiological effects extend beyond sedation:

  • Respiratory Depression: While it can cause respiratory depression, the severity is generally less than that seen with other sedatives . In studies, this compound significantly reduced respiratory rates in dogs without major alterations in arterial blood gases.
  • Gastrointestinal Motility: It inhibits intestinal electrical activity and motility, which can lead to gastrointestinal stasis if not monitored .

Clinical Applications

This compound is widely used in veterinary medicine for sedation during surgical procedures and diagnostic imaging. A multicenter clinical trial involving 1736 dogs and 678 cats demonstrated that this compound provided effective sedation for various procedures, with an optimal intramuscular dose identified as approximately 40 μg/kg for dogs and up to 110 μg/kg for cats .

Case Study:
In one clinical evaluation, the overall satisfaction rate for sedative effectiveness was reported at 95% for dogs and between 81-96% for cats. Side effects were predominantly mild, including vomiting and muscle tremors .

Q & A

Q. What are the primary mechanisms of action of medetomidine in mammalian models, and how can these be experimentally validated?

this compound, an α2-adrenergic agonist, induces sedation and analgesia by inhibiting norepinephrine release in the central and peripheral nervous systems. To validate its mechanisms:

  • Use in vivo electrophysiology to measure neuronal activity in locus coeruleus regions .
  • Employ receptor-binding assays (e.g., radioligand displacement) to confirm α2-adrenoceptor affinity .
  • Compare hemodynamic responses (e.g., blood pressure, heart rate) in controlled animal trials to assess peripheral effects .

Q. How should researchers design a pilot study to evaluate this compound’s sedative efficacy in animal models?

  • Population: Use homogeneous cohorts (e.g., age- and weight-matched rodents or goats) to minimize variability .
  • Intervention: Administer this compound at clinically relevant doses (e.g., 10–40 µg/kg IV in goats) and monitor sedation depth via validated scales (e.g., the "AVMA Sedation Score") .
  • Controls: Include saline-treated groups and baseline physiological measurements (e.g., respiratory rate, analgesia thresholds) .

Q. What are the critical ethical considerations when using this compound in animal research?

  • Adhere to the 3Rs framework (Replacement, Reduction, Refinement):
  • Use non-invasive monitoring (e.g., telemetry) to reduce distress .
  • Justify sample sizes via power analysis to minimize animal use .
  • Include humane endpoints (e.g., predefined thresholds for pain or distress) .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s interaction with opioids in analgesia studies?

  • Methodological Approach:
  • Conduct isobolographic analysis to quantify synergism/additivity (e.g., comparing experimental vs. theoretical ED50 values for drug combinations) .
  • Use spinal reflex tests (e.g., tail-flick latency in rats) to isolate supraspinal vs. spinal interactions .
  • Validate findings across species (e.g., rodents vs. goats) to assess translational relevance .

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?

  • Apply two-way ANOVA with post hoc Dunnett’s tests to compare multiple dose groups against controls, adjusting for repeated measures .
  • Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC50 values and Hill slopes .
  • Report exact P-values and effect sizes (e.g., Cohen’s d) to avoid type I/II errors .

Q. How can systematic reviews integrate heterogeneous data on this compound’s off-label applications?

  • Follow PRISMA guidelines for literature screening and data extraction .
  • Stratify studies by design (e.g., RCTs vs. observational) and species to address confounding .
  • Use meta-regression to explore dose-dependent outcomes or publication bias .

Q. What advanced methodologies can elucidate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) variability across species?

  • Implement compartmental modeling (e.g., NONMEM) to estimate clearance, volume of distribution, and receptor occupancy .
  • Pair plasma concentration assays with functional MRI to correlate drug levels with CNS activity .
  • Conduct interspecies allometric scaling to predict human-equivalent dosing .

Methodological Guidance

Q. How to structure a PICOT framework for a this compound clinical trial?

  • Population: Postoperative patients requiring sedation.
  • Intervention: Intravenous this compound (0.5 µg/kg/hr).
  • Comparison: Dexthis compound at equivalent doses.
  • Outcome: Time to extubation (minutes).
  • Timeframe: 24-hour postoperative period .

Q. What criteria ensure rigor in this compound-related grant proposals?

  • Align with FINER framework :
  • Feasible: Demonstrate access to specialized equipment (e.g., HPLC for drug quantification) .
  • Novel: Highlight gaps (e.g., limited data on long-term neurocognitive effects).
  • Ethical: Include DSMB oversight for human trials .
  • Relevant: Link to public health priorities (e.g., opioid-sparing analgesia) .

Q. How to address reproducibility challenges in this compound research?

  • Pre-registration: Upload protocols to Open Science Framework.
  • Data Transparency: Share raw physiological datasets (e.g., heart rate, sedation scores) via repositories like Dryad .
  • Reagent Validation: Certify drug purity (≥98% via HPLC) and lot-to-lot consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medetomidine
Reactant of Route 2
Medetomidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.